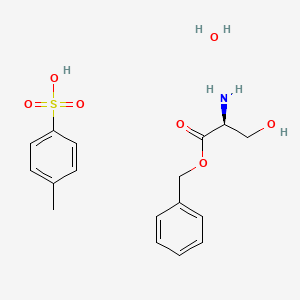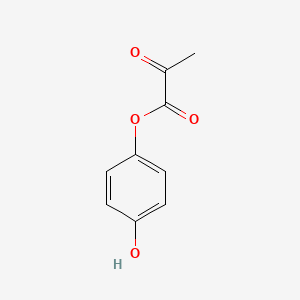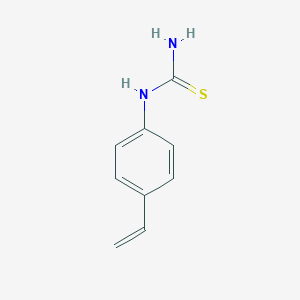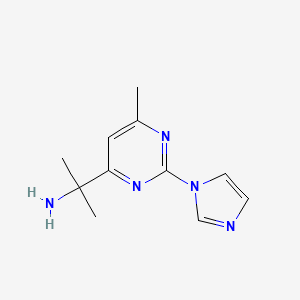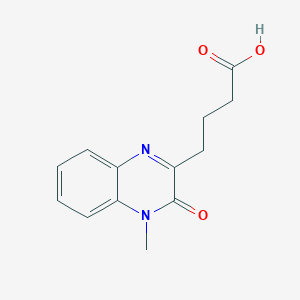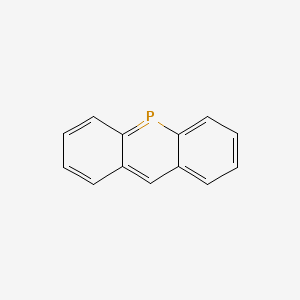
Acridophosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acridophosphine is an organophosphorus compound with the chemical formula C₁₃H₉P. It is a derivative of acridine, where a phosphorus atom replaces one of the nitrogen atoms in the acridine structure. This compound is known for its unique electronic properties and has been studied for various applications in chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acridophosphine can be synthesized through several methods. One common approach involves the reaction of acridine with phosphorus trichloride (PCl₃) in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling phosphorus compounds .
Análisis De Reacciones Químicas
Types of Reactions: Acridophosphine undergoes various chemical reactions, including:
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: this compound can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various halogenating agents and nucleophiles
Major Products:
Oxidation: this compound oxide
Reduction: Reduced this compound derivatives
Substitution: Substituted this compound compounds
Aplicaciones Científicas De Investigación
Acridophosphine has been explored for various scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of acridophosphine involves its interaction with molecular targets through its phosphorus atom. This interaction can lead to the formation of coordination complexes with metals, which can then participate in catalytic cycles. Additionally, the electronic properties of this compound allow it to act as a fluorescent probe, where it can absorb and emit light at specific wavelengths .
Comparación Con Compuestos Similares
Triphenylphosphine (C₁₈H₁₅P): A widely used organophosphorus compound in coordination chemistry and catalysis.
Phosphine (PH₃): A simpler phosphorus compound with applications in semiconductor manufacturing.
Phosphine oxide derivatives: Compounds like triphenylphosphine oxide (C₁₈H₁₅PO) are used in various chemical reactions and as ligands.
Uniqueness: Acridophosphine is unique due to its acridine backbone, which imparts distinct electronic properties compared to other phosphines. This makes it particularly useful in applications requiring specific electronic characteristics, such as fluorescent probes and organic semiconductors .
Propiedades
Número CAS |
398-14-1 |
|---|---|
Fórmula molecular |
C13H9P |
Peso molecular |
196.18 g/mol |
Nombre IUPAC |
acridophosphine |
InChI |
InChI=1S/C13H9P/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-9H |
Clave InChI |
JMEUMYQNFUOXNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=P2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



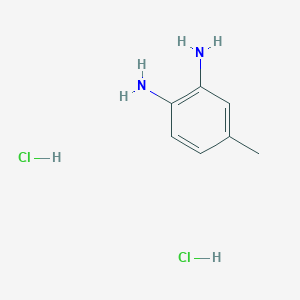
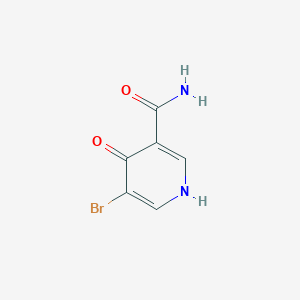
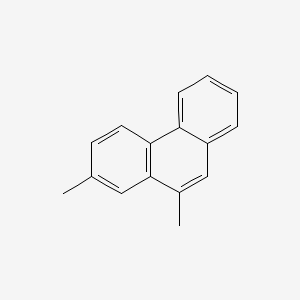
![1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene](/img/structure/B14752665.png)
![Bicyclo[2.2.1]heptan-2-one, 3-methyl-](/img/structure/B14752670.png)
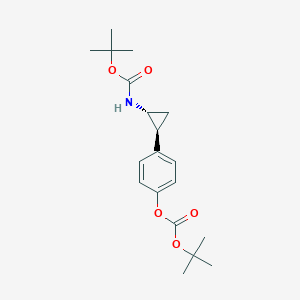
![[4-(Trifluoromethyl)phenyl]phosphonous dichloride](/img/structure/B14752684.png)
